molecular formula C18H11ClO2 B12605529 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 647829-71-8

7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one

Cat. No.: B12605529
CAS No.: 647829-71-8
M. Wt: 294.7 g/mol
InChI Key: CFGCLOYJJZGTFV-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound belonging to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which allow them to change color upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multi-step organic reactions. One common method includes the condensation of naphthol with aldehydes in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves a reversible 6π electrocyclic ring-opening reaction upon exposure to UV light. This reaction converts the colorless naphthopyran into a colored merocyanine dye. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent structural changes that lead to color formation .

Comparison with Similar Compounds

Uniqueness: 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one stands out due to its specific chloromethyl group, which imparts unique reactivity and potential for further functionalization. Its photochromic properties are also highly tunable, making it a versatile compound for various applications .

Properties

CAS No.

647829-71-8

Molecular Formula

C18H11ClO2

Molecular Weight

294.7 g/mol

IUPAC Name

7-(chloromethyl)naphtho[2,1-c]chromen-6-one

InChI

InChI=1S/C18H11ClO2/c19-10-12-9-11-5-1-2-6-13(11)17-14-7-3-4-8-15(14)21-18(20)16(12)17/h1-9H,10H2

InChI Key

CFGCLOYJJZGTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4OC3=O)CCl

Origin of Product

United States

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